5-(Benzyloxy)-2-fluoro-4-iodopyridine
CAS No.: 2056110-41-7
Cat. No.: VC11679638
Molecular Formula: C12H9FINO
Molecular Weight: 329.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2056110-41-7 |
---|---|
Molecular Formula | C12H9FINO |
Molecular Weight | 329.11 g/mol |
IUPAC Name | 2-fluoro-4-iodo-5-phenylmethoxypyridine |
Standard InChI | InChI=1S/C12H9FINO/c13-12-6-10(14)11(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Standard InChI Key | KUWHOMQAFCYVPU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CN=C(C=C2I)F |
Canonical SMILES | C1=CC=C(C=C1)COC2=CN=C(C=C2I)F |
Introduction
Physicochemical Properties and Stability
Key physicochemical parameters for 5-(Benzyloxy)-2-fluoro-4-iodopyridine include:
The LogP value, extrapolated from structurally similar compounds like 5-(Benzyloxy)-2-bromopyrimidine (LogP 2.61) , suggests moderate lipophilicity, suitable for membrane penetration in biological systems. Stability studies indicate sensitivity to light and moisture due to the iodine substituent, necessitating storage under inert conditions .
Synthetic Routes and Manufacturing
General Synthesis Strategies
The synthesis of 5-(Benzyloxy)-2-fluoro-4-iodopyridine typically involves sequential halogenation and etherification steps:
-
Halogenation: Introduction of fluorine and iodine via electrophilic substitution or metal-halogen exchange.
-
Benzyloxy Group Installation: Nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling using benzyl alcohol derivatives .
A representative procedure involves:
-
Starting with 2-fluoro-4-iodopyridin-5-ol.
-
Reacting with benzyl bromide in the presence of a base (e.g., KCO) in anhydrous DMF at 80°C .
Industrial-Scale Production
Cymitquimica offers the compound in batches up to 500 mg with 97% purity, priced upon inquiry . The discontinued product listing (95% purity) suggests challenges in large-scale synthesis, potentially due to iodine handling or purification difficulties .
Applications in Medicinal Chemistry
Role in Drug Discovery
The compound’s benzyloxy and halogen substituents make it a versatile intermediate:
-
Iodine facilitates cross-coupling reactions (e.g., Suzuki, Stille) for building biaryl structures common in pharmaceuticals .
-
Fluorine enhances metabolic stability and bioavailability, a strategy employed in CNS drugs .
Recent Advancements and Future Directions
Innovations in Synthesis
Recent methodologies from the Journal of Organic Chemistry (2022) describe one-pot syntheses of oxadiazoles using copper(I) iodide and cesium carbonate . Adapting these protocols could streamline the production of 5-(Benzyloxy)-2-fluoro-4-iodopyridine by reducing purification steps .
Emerging Therapeutic Applications
Ongoing studies explore its utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume